molecular formula C14H11FO2S B6401939 5-Fluoro-3-(2-methylthiophenyl)benzoic acid CAS No. 1261926-44-6

5-Fluoro-3-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401939
CAS No.: 1261926-44-6
M. Wt: 262.30 g/mol
InChI Key: PHWZMJRIOAWPRN-UHFFFAOYSA-N
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Description

5-Fluoro-3-(2-methylthiophenyl)benzoic acid: is an organic compound characterized by the presence of a fluorine atom, a methylthiophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(2-methylthiophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Fluoro-3-(2-methylthiophenyl)benzoic acid serves as a building block for the construction of more complex molecules

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used as a starting material for synthesizing molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthiophenyl group can influence its lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

  • 5-Fluoro-2-(trifluoromethyl)benzoic acid
  • 5-Fluoro-3-(3-methylthiophenyl)benzoic acid
  • 2-Fluoro-5-(2-methylthiophenyl)benzoic acid

Comparison: Compared to similar compounds, 5-Fluoro-3-(2-methylthiophenyl)benzoic acid is unique due to the specific positioning of the fluorine and methylthiophenyl groups. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-fluoro-5-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWZMJRIOAWPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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